(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Description
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a bicyclic amine salt with the molecular formula C₁₀H₁₄F₆N₂O₄ and a molecular weight of 340.22 g/mol . It features two stereocenters at positions 1R and 5S, critical for its stereochemical identity. The compound is registered under CAS numbers 2007915-98-0 (neutral form) and 2173052-54-3 (bis-trifluoroacetic acid salt) . It is synthesized via palladium-catalyzed coupling reactions and purified using HPLC, yielding ≥95% purity in its salt form . Its primary applications include serving as a precursor for radioligands in positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors (α7-nAChR) .
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFZXHWFYQQDK-BNTLRKBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed cycloisomerization of 1,6-enynes. Catalysts such as platinum (II) and gold (I) are often employed to facilitate this transformation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloisomerization processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the bicyclo[3.2.0]heptane core significantly impacts biological activity and synthetic utility. Key stereoisomers include:
Substituent Modifications
Substituents on the diazabicyclo core influence pharmacological profiles:
Salt Forms and Physicochemical Properties
Salt forms impact solubility, stability, and handling:
- Key Insight : The bis-TFA salt is more stable at room temperature, whereas the dihydrochloride form requires stringent moisture control .
Biological Activity
The compound (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name : (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate)
- Molecular Formula : C10H14F6N2O4
- CAS Number : 2068138-20-3
- Physical Form : Pale-yellow to yellow-brown liquid with a purity of 95% .
Biological Activity Overview
The biological activity of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been investigated in various contexts:
- Antiviral Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against HIV protease with low nanomolar activity, suggesting potential for similar applications in (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives .
- Anti-inflammatory Potential : Research indicates that modifications to bicyclic structures can enhance anti-inflammatory effects. Compounds with similar frameworks have demonstrated promising results in reducing paw edema in animal models, indicating potential therapeutic applications for inflammation-related conditions .
Case Study 1: Antiviral Efficacy
A study examined the activity of structurally related bicyclic compounds against HIV-1 protease:
- Compound Tested : A derivative of the bicyclic structure.
- IC50 Value : 15.7 nM against multidrug-resistant HIV-1 protease.
- : The structural integrity and binding affinity suggest that modifications to the bicyclic framework can yield potent antiviral agents .
Case Study 2: Inflammation Models
In another study focusing on anti-inflammatory properties:
- Compounds Tested : Various substituted bicyclics were synthesized and evaluated.
- Results : The most active compound showed a significant reduction in inflammatory markers and paw edema by 53.41% in carrageenan-induced models.
- Implication : This highlights the potential of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane as a lead compound for further anti-inflammatory drug development .
Table 1: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Buchwald-Hartwig amination to form aryl-nitrogen bonds (e.g., coupling 5-bromo-2-chloropyridine with bicyclic intermediates) .
- Reductive methylation using [11C]CH3I or methyl triflate for radiolabeling, achieving radiochemical yields of ~30% .
- Deprotection of tert-butyl carbamate (Boc) groups with trifluoroacetic acid (TFA), followed by HPLC purification (e.g., CH2Cl2-MeOH-NH4OH mobile phase) .
- Key Data : Yields range from 52% (flash chromatography) to 73% (optimized Cs2CO3 base in Pd-mediated couplings) .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR in CD3OD shows diagnostic peaks (e.g., δ 2.39 ppm for methyl groups, δ 3.05–3.40 ppm for bicyclic protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ions (e.g., m/z 369/371 [M+H]+ for bromo intermediates) .
- HPLC : Radiochemical purity (>98%) is validated via semi-preparative C18 columns with UV/radioactive detection .
Q. What role does trifluoroacetic acid (TFA) play in synthesis?
- Methodological Answer : TFA is critical for Boc deprotection (e.g., cleaving tert-butyl groups from intermediates). Residual TFA in final products may interfere with NMR interpretation, necessitating rigorous drying or alternative acids (e.g., HCl) .
Advanced Research Questions
Q. How can researchers optimize low radiochemical yields in 11C-labeled derivatives?
- Methodological Answer :
- Precursor Design : Use nor-methyl precursors (e.g., compound 7 in ) with high reactivity toward [11C]CH3I .
- Reaction Conditions : Optimize temperature (25–80°C), solvent (acetonitrile), and catalyst (e.g., Pd2(dba)3/BINAP) to reduce side reactions .
- Purification : Semi-preparative HPLC with C18 columns and trifluoroacetic acid (0.1%) in the mobile phase improves specific activity (e.g., 444 GBq/µmol) .
Q. How to resolve enantiomeric purity issues during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ reductive ring-opening of cycloadducts followed by fractional crystallization or chiral HPLC .
- Asymmetric Catalysis : Use enantiopure ligands (e.g., (S)-BINAP) in Pd-mediated couplings to control stereochemistry .
- Analytical Validation : Compare 1H NMR shifts of diastereomeric salts (e.g., TFA adducts) or use chiral stationary phases in LC-MS .
Q. How to address conflicting binding affinity data in α7-nAChR studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent tissue sources (e.g., rat brain minus cerebellum vs. cortex) and ligand concentrations (e.g., [3H]-A-585539 displacement) .
- Control Experiments : Validate selectivity via CEREP profiling (e.g., no 5HT3 receptor interaction at 10 µM) .
- Data Normalization : Report Ki values with SEM (<10%) and replicate counts (n ≥ 3) to mitigate variability .
Q. What strategies improve catalytic efficiency in N-aryl bond formation?
- Methodological Answer :
- Catalyst Systems : Pd2(dba)3 with BINAP ligands enhances coupling efficiency (e.g., 73% yield for A-366833 synthesis) .
- Base Optimization : Replace t-BuONa with Cs2CO3 to reduce side reactions and improve solubility .
- Temperature Control : Reactions at 80°C in toluene minimize decomposition of sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
